molecular formula C26H27N3O4S B2662169 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1031977-48-6

2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2662169
CAS No.: 1031977-48-6
M. Wt: 477.58
InChI Key: IBERJYURDYMSTF-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine dioxide class, featuring a 1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl core substituted with a 4-ethylphenyl group at position 2 and an N-(3-phenylpropyl)acetamide side chain. Synthesis typically involves multi-step reactions, including cyclization and coupling steps under basic conditions (e.g., cesium carbonate in DMF) .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-2-20-14-16-22(17-15-20)29-26(31)28(23-12-6-7-13-24(23)34(29,32)33)19-25(30)27-18-8-11-21-9-4-3-5-10-21/h3-7,9-10,12-17H,2,8,11,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBERJYURDYMSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps. The starting materials often include 4-ethylbenzenesulfonamide and 2-aminobenzoic acid. The synthesis process may involve:

    Cyclization: Formation of the benzo[e][1,2,4]thiadiazine ring through cyclization reactions.

    Acylation: Introduction of the acetamide group via acylation reactions.

    Oxidation: Oxidation steps to introduce the dioxido groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its biological activity.

    Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues

Benzoxazine Derivatives
  • Example : 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives .
  • Key Differences : Replaces sulfur with oxygen in the heterocycle, eliminating the dioxido group.
1,2-Benzisothiazole Derivatives
  • Example : 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide .
  • Key Differences : Features a five-membered 1,2-benzisothiazole ring instead of a six-membered benzothiadiazine. The hydroxylphenyl substituent contrasts with the 3-phenylpropyl group in the target compound.
  • Implications : Smaller ring size may reduce steric hindrance, while the polar hydroxyl group could enhance solubility.
Azetidinone-Acetamide Hybrids
  • Example : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide .
  • Key Differences: Incorporates a four-membered azetidinone ring instead of a benzothiadiazine.
  • Implications: Increased ring strain in azetidinone may affect stability but could offer unique pharmacophoric properties.

Physicochemical Properties

Compound Core Structure Molecular Weight Key Substituents logP (Predicted)
Target Compound Benzothiadiazine dioxide ~487.56 g/mol 4-ethylphenyl, N-(3-phenylpropyl) ~3.8
2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives Benzoxazine ~300–350 g/mol Varied aryl groups ~2.5–3.0
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 1,2-Benzisothiazole 332.33 g/mol 4-hydroxyphenyl ~2.1
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone ~450–470 g/mol 3-nitrophenyl, phenylpiperazine ~3.5

Notes:

  • The dioxido group in benzothiadiazine derivatives enhances polarity, which may improve binding to charged biological targets .

Hypotheses for Target Compound :

  • The benzothiadiazine dioxide core may confer redox-modulating properties.
  • The 3-phenylpropyl group could enhance CNS penetration, making it relevant for neurological targets.

Biological Activity

2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide, with the CAS number 1031977-48-6, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C26H27N3O4SC_{26}H_{27}N_{3}O_{4}S and a molecular weight of 477.6 g/mol. The structural representation includes a thiadiazine core with various substituents that may influence its biological interactions.

PropertyValue
CAS Number1031977-48-6
Molecular FormulaC26H27N3O4S
Molecular Weight477.6 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the oxo group in the structure plays a critical role in its antitumor activity by facilitating DNA binding through electrophilic interactions .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, the electrophilic center on the imine tautomer has been shown to be essential for binding to DNA, which is a crucial step in exerting antitumor effects .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Anticancer Studies : A study on benzodiazepines revealed that structural modifications similar to those found in this compound resulted in varying degrees of cytotoxicity against different cancer cell lines. The presence of specific functional groups was correlated with increased activity .
  • In Vivo Studies : In animal models, compounds with similar thiadiazine structures have demonstrated significant reductions in tumor size and improved survival rates when administered at therapeutic doses. These findings suggest a promising therapeutic potential for this class of compounds .

Pharmacological Profile

The pharmacological profile includes potential applications in treating various conditions beyond cancer, such as inflammatory diseases and infections. The diverse biological activities can be attributed to the compound's ability to modulate multiple signaling pathways.

Activity TypeObserved Effects
AntitumorInduction of apoptosis
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth

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